1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and an ethanone moiety linked to a morpholine-sulfonyl-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-fluorophenyl chloride under basic conditions to form 1-(2-fluorophenyl)piperazine.
Synthesis of the Phenoxy Ethanone: Separately, 2-methyl-4-(morpholine-4-sulfonyl)phenol is reacted with an appropriate ethanone derivative to form the phenoxy ethanone intermediate.
Coupling Reaction: The final step involves coupling the piperazine derivative with the phenoxy ethanone intermediate under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-cancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The morpholine-sulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analogue with similar structural features but lacking the ethanone and morpholine-sulfonyl groups.
4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine core, used as an inhibitor of human equilibrative nucleoside transporters.
Uniqueness
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]ethan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine-sulfonyl group, in particular, distinguishes it from simpler analogues and enhances its potential for diverse applications.
Properties
Molecular Formula |
C23H28FN3O5S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C23H28FN3O5S/c1-18-16-19(33(29,30)27-12-14-31-15-13-27)6-7-22(18)32-17-23(28)26-10-8-25(9-11-26)21-5-3-2-4-20(21)24/h2-7,16H,8-15,17H2,1H3 |
InChI Key |
ADCFHZUUYWGXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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